2-Metil-2H-indazol-7-carboxilato de metilo

Descripción general

Descripción

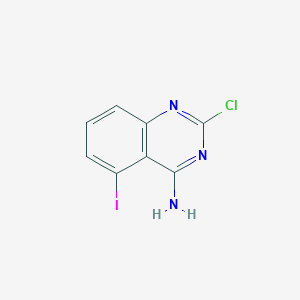

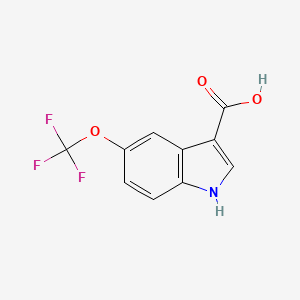

“Methyl 2-methyl-2H-indazole-7-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It is used as a precursor in the synthesis of various synthetic cannabinoids .

Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-2H-indazole-7-carboxylate” consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 190.199 Da, and the monoisotopic mass is 190.074234 Da .Physical and Chemical Properties Analysis

“Methyl 2-methyl-2H-indazole-7-carboxylate” is a solid at room temperature . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 232.7±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 48.4±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 133.0±3.0 cm3 .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Se ha descubierto que los derivados de indazol, incluido el 2-Metil-2H-indazol-7-carboxilato de metilo, poseen propiedades antimicrobianas . Han demostrado eficacia contra varios patógenos intestinales y vaginales, incluidos los protozoos Giardia intestinalis, Entamoeba histolytica y Trichomonas vaginalis; las bacterias Escherichia coli y Salmonella enterica serovar Typhi; y las levaduras Candida albicans y Candida glabrata .

Agentes Antiinflamatorios

Los derivados de indazol también exhiben propiedades antiinflamatorias . El potencial antiinflamatorio de estos compuestos se ha evaluado in silico e in vitro contra la ciclooxigenasa-2 (COX-2) humana .

Actividad Antifúngica

Ciertos derivados de 2,3-difenil-2H-indazol han mostrado inhibición del crecimiento in vitro contra Candida albicans y Candida glabrata . Esto sugiere un posible uso del this compound en tratamientos antifúngicos.

Actividad Anticancerígena

Se ha descubierto que los compuestos que contienen indazol poseen propiedades anticancerígenas . Se han utilizado en el tratamiento de varios tipos de cáncer, incluido el cáncer de ovario epitelial recurrente, trompas de Falopio o peritoneal primario, mama y próstata .

Agentes Antidepresivos

Los compuestos que contienen indazol también se han utilizado como antidepresivos . Ayudan a tratar la depresión al aumentar los niveles de ciertas sustancias químicas en el cerebro que ayudan a mejorar el estado de ánimo .

Agentes Antibacterianos

Los derivados de indazol han mostrado actividad de moderada a alta contra varios cultivos bacterianos, incluidos Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. y Escherichia coli .

Agentes Anti-VIH

Se ha descubierto que los compuestos basados en indazol poseen actividades anti-VIH . Inhiben la replicación del VIH, lo que ralentiza la progresión de la enfermedad .

Safety and Hazards

The safety information for “Methyl 2-methyl-2H-indazole-7-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Mecanismo De Acción

Target of Action

Methyl 2-methyl-2H-indazole-7-carboxylate is a complex chemical compound with the molecular formula C9H8N2O2 Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively.

Mode of Action

Based on the known actions of similar indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, and h-sgk kinases) to inhibit, regulate, or modulate their activity . This interaction could lead to changes in the cell cycle and cell volume regulation.

Biochemical Pathways

Given the potential targets of this compound, it may affect pathways related to cell cycle regulation and cell volume regulation . The downstream effects of these changes could include alterations in cell proliferation and cell size.

Result of Action

Given the potential targets and pathways affected by this compound, its action could result in changes in cell proliferation and cell size .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-methyl-2H-indazole-7-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For instance, the compound is recommended to be stored in a dry environment at room temperature for optimal stability .

Análisis Bioquímico

Biochemical Properties

Methyl 2-methyl-2H-indazole-7-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, methyl 2-methyl-2H-indazole-7-carboxylate can bind to proteins involved in cell signaling pathways, influencing their activity and function .

Cellular Effects

The effects of methyl 2-methyl-2H-indazole-7-carboxylate on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, methyl 2-methyl-2H-indazole-7-carboxylate can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism . These effects can result in various cellular responses, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, methyl 2-methyl-2H-indazole-7-carboxylate exerts its effects through several mechanisms. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, methyl 2-methyl-2H-indazole-7-carboxylate can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of methyl 2-methyl-2H-indazole-7-carboxylate can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl 2-methyl-2H-indazole-7-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of methyl 2-methyl-2H-indazole-7-carboxylate vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, methyl 2-methyl-2H-indazole-7-carboxylate can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

Methyl 2-methyl-2H-indazole-7-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . These interactions can influence metabolic pathways, resulting in changes in the levels of key metabolites and overall metabolic activity.

Transport and Distribution

The transport and distribution of methyl 2-methyl-2H-indazole-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of methyl 2-methyl-2H-indazole-7-carboxylate within cells can influence its activity and function, affecting cellular processes and responses.

Subcellular Localization

Methyl 2-methyl-2H-indazole-7-carboxylate exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of methyl 2-methyl-2H-indazole-7-carboxylate can determine its interactions with biomolecules and its overall effects on cellular function.

Propiedades

IUPAC Name |

methyl 2-methylindazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-7-4-3-5-8(9(7)11-12)10(13)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVGFEGPYPLSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653317 | |

| Record name | Methyl 2-methyl-2H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-88-6 | |

| Record name | Methyl 2-methyl-2H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid](/img/structure/B1387778.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B1387786.png)

![Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1387787.png)

![2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid](/img/structure/B1387790.png)

![methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387791.png)